

Experimental setup for reactions involving 17-Chloro-7-heptadecyne

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Compound of Interest

Compound Name: 17-Chloro-7-heptadecyne

Cat. No.: B15369609

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Application Notes and Protocols for 17-Chloro-7-heptadecyne

For Researchers, Scientists, and Drug Development Professionals

Abstract

17-Chloro-7-heptadecyne is a long-chain chloroalkyne with potential applications in synthetic organic chemistry and drug discovery. Its bifunctional nature, featuring a terminal chloroalkane and an internal alkyne, allows for a variety of chemical transformations. These application notes provide an overview of its putative chemical properties and outline detailed, albeit hypothetical, experimental protocols for its use in nucleophilic substitution and further functionalization. The lack of specific literature on this compound necessitates that the presented protocols are based on established methodologies for similar molecules.

Chemical and Physical Properties

Quantitative data for **17-Chloro-7-heptadecyne** is sparse in publicly available literature. The following table summarizes known and estimated properties.

Property	Value	Source
CAS Number	56554-75-7	ChemicalBook[1][2]
Molecular Formula	C ₁₇ H ₃₁ Cl	ChemicalBook[2]
Molecular Weight	270.88 g/mol	ChemicalBook[2]
Boiling Point	121-122 °C (at 2.8 Torr)	ChemicalBook[2]
Density	0.8865 g/cm ³ (at 25 °C)	ChemicalBook[2]
Appearance	Colorless to light yellow oil (predicted)	-
Solubility	Soluble in organic solvents (e.g., THF, DCM, Hexane); Insoluble in water (predicted)	-

Potential Applications in Synthetic Chemistry

The unique structure of **17-Chloro-7-heptadecyne** offers two primary sites for chemical modification: the terminal chlorine atom and the internal triple bond. This allows for its use as a versatile building block in the synthesis of more complex molecules.

- **Nucleophilic Substitution:** The terminal chloro group is susceptible to substitution by a wide range of nucleophiles, enabling the introduction of various functional groups.
- **Alkyne Metathesis:** The internal alkyne can potentially participate in alkyne metathesis reactions to form new carbon-carbon triple bonds.
- **Click Chemistry Precursor:** While the internal alkyne is less reactive than a terminal alkyne in copper-catalyzed azide-alkyne cycloaddition (CuAAC), it could potentially undergo strain-promoted azide-alkyne cycloaddition (SPAAC) with cyclic azides or be functionalized to a terminal alkyne.
- **Halogenation:** The triple bond can undergo halogenation reactions.[3][4]

Experimental Protocols

Disclaimer: The following protocols are hypothetical and based on general procedures for similar compounds due to the absence of specific literature for **17-Chloro-7-heptadecyne**. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified.

Protocol 1: Nucleophilic Substitution with Sodium Azide

This protocol describes the conversion of the terminal chloro group to an azide, a versatile functional group for subsequent "click chemistry" reactions.

Materials:

- **17-Chloro-7-heptadecyne**
- Sodium azide (NaN_3)
- Dimethylformamide (DMF), anhydrous
- Round-bottom flask
- Magnetic stirrer and stir bar
- Heating mantle with temperature controller
- Condenser
- Drying tube (e.g., with calcium chloride)
- Standard glassware for workup and purification
- Thin-layer chromatography (TLC) supplies

Procedure:

- To a dry round-bottom flask equipped with a magnetic stir bar and a condenser fitted with a drying tube, add **17-Chloro-7-heptadecyne** (1.0 eq).
- Dissolve the starting material in anhydrous DMF.

- Add sodium azide (1.5 eq) to the solution.
- Heat the reaction mixture to 60-80 °C with vigorous stirring.
- Monitor the reaction progress by TLC until the starting material is consumed.
- Cool the reaction mixture to room temperature.
- Carefully pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3 x volumes).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
- Concentrate the solvent under reduced pressure to yield the crude product, 17-azido-7-heptadecyne.
- Purify the crude product by column chromatography on silica gel.

Safety Precautions: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood.

Protocol 2: Sonogashira Coupling (Hypothetical)

This protocol is based on the assumption that **17-Chloro-7-heptadecyne** could be derived from a terminal alkyne precursor. The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Materials:

- A suitable terminal alkyne precursor to **17-Chloro-7-heptadecyne**
- Aryl or vinyl halide (e.g., iodobenzene)
- Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
- Copper(I) iodide (CuI)
- A suitable amine base (e.g., triethylamine or diisopropylamine)

- Tetrahydrofuran (THF), anhydrous and deoxygenated
- Standard Schlenk line or glovebox equipment

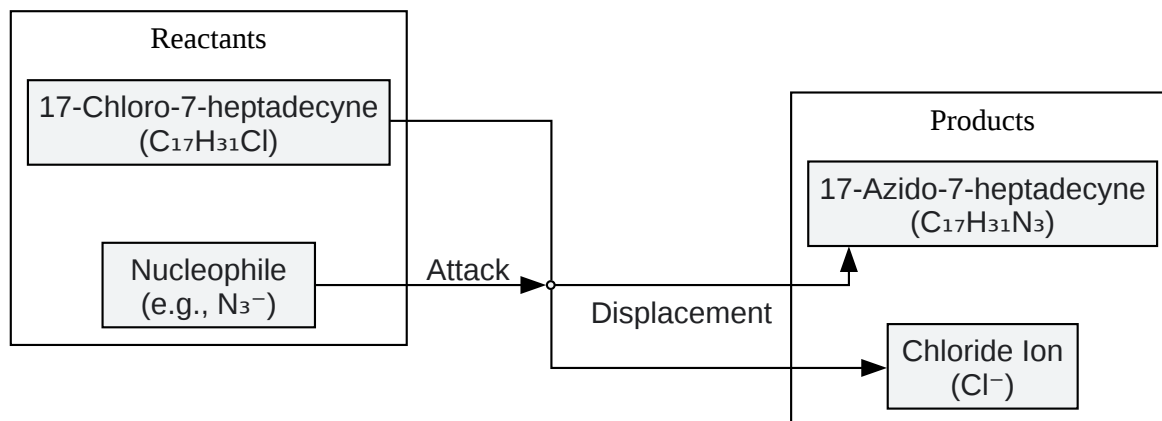
Procedure:

- In a Schlenk flask under an inert atmosphere, dissolve the aryl or vinyl halide (1.0 eq) and the terminal alkyne (1.2 eq) in anhydrous, deoxygenated THF.
- To this solution, add $\text{PdCl}_2(\text{PPh}_3)_2$ (0.02 eq) and CuI (0.04 eq).
- Add the amine base (2.0 eq) to the reaction mixture.
- Stir the reaction at room temperature and monitor its progress by TLC.
- Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
- Extract the product with diethyl ether or ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the product by column chromatography.

Potential Biological Activity

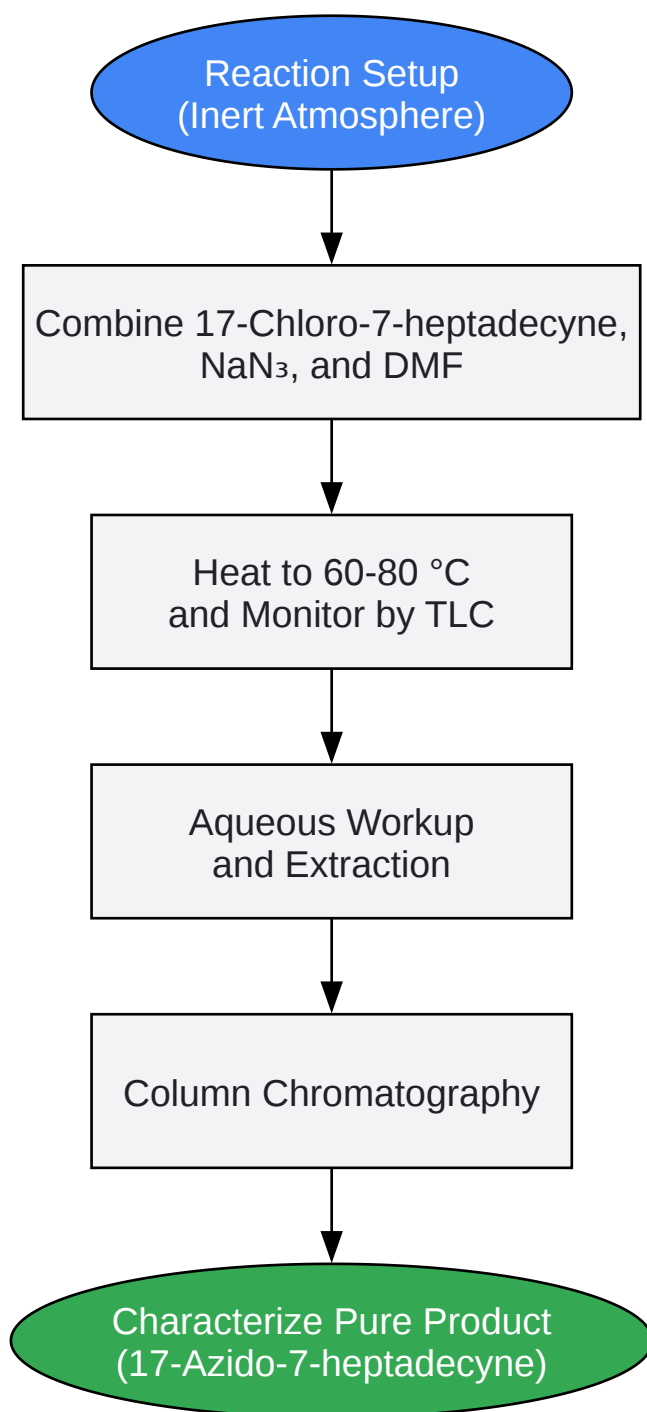
While no specific biological activity has been reported for **17-Chloro-7-heptadecyne**, many halogenated natural products isolated from marine organisms exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and antitumor properties.^{[8][9]} The presence of both a halogen and an alkyne functionality suggests that this molecule could be a candidate for screening in various biological assays. Halogenated compounds have been shown to possess significant biological activity.^[10]

Visualizations



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Caption: Proposed nucleophilic substitution pathway for **17-Chloro-7-heptadecyne**.



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Caption: General experimental workflow for nucleophilic substitution.

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